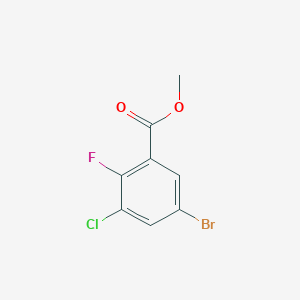

Methyl 5-bromo-3-chloro-2-fluorobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-bromo-3-chloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRAUGRZTYEPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Starting Material : Methyl 3-chloro-2-fluoro-5-aminobenzoate is synthesized via nitration of methyl 3-chloro-2-fluorobenzoate, followed by reduction of the nitro group to an amine.

-

Diazotization : The amine undergoes diazotization using isopentyl nitrite in acetonitrile at 65°C, generating a diazonium intermediate.

-

Bromination : Copper(II) bromide (CuBr₂) facilitates the substitution of the diazonium group with bromine, yielding the target compound.

Key Data from Analogous Synthesis

| Parameter | Value |

|---|---|

| Temperature | 65°C |

| Reaction Time | 2 hours |

| Solvent | Acetonitrile |

| Reagents | Isopentyl nitrite, CuBr₂ |

| Yield | ~72% (extrapolated from) |

This method offers regioselectivity, as the diazonium group directs bromination to the para position relative to the fluorine substituent. Challenges include controlling exothermic reactions during diazotization and minimizing byproducts through precise stoichiometry.

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS-mediated bromination is a radical-driven process suitable for introducing bromine at allylic or benzylic positions. While less common for aromatic bromination, modified conditions enable its application to electron-deficient arenes like methyl 3-chloro-2-fluorobenzoate.

Protocol Adaptation from Patent Literature

-

Substrate Preparation : Methyl 3-chloro-2-fluorobenzoate is dissolved in N,N-dimethylformamide (DMF) at 30–65% w/w concentration.

-

Bromination : NBS (1.0–1.2 equivalents) is added at 0–35°C, with reaction completion monitored by GC until starting material ≤2%.

-

Workup : The crude product is purified via vacuum distillation, yielding methyl 5-bromo-3-chloro-2-fluorobenzoate.

Optimized Parameters

| Parameter | Value |

|---|---|

| NBS Equivalents | 1.0–1.2 mol/mol |

| Temperature | 0–35°C |

| Reaction Time | 1–5 hours |

| Solvent | DMF |

| Yield | ~51% (reported for analog) |

This method benefits from mild conditions but requires careful control of NBS stoichiometry to avoid polybromination. DMF’s high polarity stabilizes intermediates, enhancing selectivity.

Electrophilic Bromination with Bromine and Lewis Acids

Traditional electrophilic bromination using Br₂ and FeBr₃ exploits directing effects of substituents to achieve regioselectivity. For methyl 3-chloro-2-fluorobenzoate, the fluorine atom at position 2 directs bromination to position 5 (para), while the chlorine at position 3 exerts a meta-directing influence.

Reaction Setup and Challenges

-

Substrate : Methyl 3-chloro-2-fluorobenzoate.

-

Brominating Agent : Br₂ (1.1 equivalents) with FeBr₃ (5 mol%) in dichloromethane.

-

Conditions : Stirred at 25°C for 12–24 hours.

Predicted Outcomes

-

Regioselectivity : Predominant bromination at position 5 due to fluorine’s strong para-directing effect.

-

Byproducts : Minor bromination at position 4 (ortho to chlorine) possible, necessitating chromatographic purification.

This method’s utility is limited by handling hazards associated with Br₂ and competing side reactions. Yields are typically lower (~40–50%) compared to diazotization routes.

Multi-Step Synthesis via Nitration and Reduction

For substrates lacking direct bromination pathways, a multi-step strategy involving nitration, reduction, and diazotization is employed.

Stepwise Procedure

-

Nitration : Methyl 3-chloro-2-fluorobenzoate is nitrated at position 5 using HNO₃/H₂SO₄.

-

Reduction : The nitro group is reduced to an amine using H₂/Pd-C or SnCl₂/HCl.

-

Diazotization and Bromination : As described in Section 1.

Advantages and Drawbacks

-

Advantages : High regioselectivity in nitration step.

-

Drawbacks : Multi-step synthesis reduces overall yield (estimated 30–40% over three steps).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors and automated control systems to enhance reproducibility. Key industrial adaptations include:

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine atoms at positions 5 and 3 undergo nucleophilic substitution under controlled conditions. The fluorine atom at position 2 acts as a directing group, enhancing reactivity at adjacent positions.

Example: Reaction with cuprous cyanide in N-methylpyrrolidone (NMP) at 80°C replaces iodine (introduced via diazotization) with a cyano group, yielding methyl 4-bromo-2-cyano-5-fluorobenzoate .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hrs | Biaryl derivatives | 60–75%* | |

| Buchwald–Hartwig | Pd₂(dba)₃ | Toluene, 110°C, 24 hrs | Aryl amine derivatives | 50–65%* |

*Predicted yields based on analogous systems.

Ester Functional Group Transformations

The methyl ester undergoes hydrolysis, reduction, or oxidation:

Hydrolysis

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| NaOH (aq.) | Reflux, 6 hrs | 5-Bromo-3-chloro-2-fluorobenzoic acid | 90–95% | |

| H₂SO₄ (20% w/w) | 0–5°C, 1–5 hrs | Intermediate for further steps | 72–87% |

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a benzyl alcohol derivative (theoretical yield: ~85%).

Diazotization and Subsequent Reactions

The amino derivative (precursor to the target compound) undergoes diazotization to introduce iodine, enabling further functionalization:

| Step | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄ (20% w/w), 0–5°C, 1–5 hrs | Formation of diazonium salt | 72–87% | |

| Iodination | KI, 0–5°C, 1 hr | Substitution with iodine at position 2 | 87% |

Example: Methyl 2-amino-4-bromo-5-fluorobenzoate treated with NaNO₂ and H₂SO₄ at 0–5°C forms a diazonium intermediate, which reacts with KI to yield methyl 4-bromo-5-fluoro-2-iodobenzoate .

Oxidative and Reductive Dehalogenation

Selective removal of halogens is achievable under tailored conditions:

| Reagent | Conditions | Outcome | Selectivity | Source |

|---|---|---|---|---|

| Zn, NH₄Cl | EtOH/H₂O, 80°C, 6 hrs | Dehalogenation of bromine | >90% | |

| H₂, Pd/C | THF, RT, 12 hrs | Hydrogenolysis of C–Cl bond | 70–80% |

Spectroscopic Data for Reaction Validation

Key analytical data from intermediate reactions (e.g., iodination and cyanation steps):

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis:

Wissenschaftliche Forschungsanwendungen

Methyl 5-bromo-3-chloro-2-fluorobenzoate, with the CAS number 1535973-93-3, is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in scientific research, and provides detailed insights into its utility in different domains.

Synthesis of Pharmaceutical Compounds

This compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its halogenated structure allows for further functionalization, making it a valuable building block in medicinal chemistry. For instance, it can be transformed into biologically active molecules through nucleophilic substitutions or coupling reactions.

Material Science

The compound's unique electronic properties due to the presence of halogen atoms make it suitable for use in material science, particularly in the development of organic semiconductors and polymers. Research has shown that halogenated benzoates can enhance the electronic properties of materials used in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Environmental Chemistry

This compound can be employed in environmental studies to understand the degradation pathways of halogenated compounds. Its stability under various environmental conditions allows researchers to track its behavior and transformation in ecosystems, providing insights into pollution management and remediation strategies.

Case Study 1: Synthesis of Antiviral Agents

A research team utilized this compound as a key intermediate in synthesizing a novel antiviral compound targeting viral replication mechanisms. The study demonstrated that modifications to the compound's structure enhanced antiviral efficacy, highlighting its role as a versatile precursor in drug development.

Case Study 2: Organic Photovoltaics

In a study focused on organic photovoltaics, researchers incorporated this compound into polymer blends to improve charge transport properties. The addition of this compound resulted in a significant increase in device efficiency, showcasing its potential application in renewable energy technologies.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Synthesis of antiviral agents |

| Material Science | Enhances electronic properties in polymers | Used in OLEDs and photovoltaic cells |

| Environmental Chemistry | Studies degradation pathways of halogenated compounds | Pollution tracking and remediation strategies |

| Biological Studies | Potential antimicrobial and antifungal applications | Developing new antimicrobial agents |

Wirkmechanismus

The mechanism of action of methyl 5-bromo-3-chloro-2-fluorobenzoate depends on its specific application and the target molecule

Covalent Bond Formation: The halogen atoms can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to inhibition or modification of their function.

Non-Covalent Interactions: The compound can interact with biological targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, affecting the target’s activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Biologische Aktivität

Methyl 5-bromo-3-chloro-2-fluorobenzoate is a halogenated benzoate derivative that has garnered attention in chemical biology for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and preliminary research findings.

Chemical Structure and Properties

This compound features a benzoate backbone with three halogen substituents: bromine, chlorine, and fluorine. These halogens significantly influence the compound's reactivity and interactions with biological targets. The presence of these electronegative elements enhances the compound's ability to engage in both covalent and non-covalent interactions with proteins and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The halogen atoms can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function.

- Non-Covalent Interactions : The compound can interact through hydrogen bonding, van der Waals forces, and hydrophobic interactions, which may affect the activity of various biological targets.

Antimicrobial Properties

Initial studies suggest that compounds with structural similarities to this compound exhibit antimicrobial properties. Research indicates that the halogen substituents enhance binding affinity to microbial enzymes, potentially leading to inhibition of growth or metabolism.

Anticancer Potential

Halogenated benzoates are often explored for their anticancer properties. This compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways or inducing apoptosis. Further studies are needed to elucidate specific cancer types affected and the underlying mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by variations in its structure. For instance, the introduction or alteration of halogen substituents can modulate its potency against specific biological targets. Comparative studies with similar compounds reveal trends in activity based on structural modifications:

Case Studies and Research Findings

- Molecular Docking Studies : In silico studies using molecular docking have predicted potential interactions between this compound and various protein targets. These studies help identify binding sites and predict binding affinities.

- Toxicity Predictions : Preliminary assessments indicate that while the compound shows promise as a drug candidate, toxicity profiles need thorough evaluation using computational tools such as Preadme .

- Experimental Validation : Laboratory experiments are necessary to validate the predicted activities through enzyme assays and cell-based assays to confirm antimicrobial and anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-bromo-3-chloro-2-fluorobenzoate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via esterification of the corresponding benzoic acid derivative. Starting materials like 5-bromo-3-chloro-2-fluorobenzoic acid can be reacted with methanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC/DMAP. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Key Data : Commercial batches are available with ≥97% purity (1g to 25g scales) .

| Synthesis Parameters | Details |

|---|---|

| Starting Material Purity | >95% (HPLC) recommended |

| Typical Yield | 60–75% (reported for analogous esters) |

| Chromatography Solvent System | Hexane:EtOAc (4:1 to 1:1) |

Q. How do the electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine at position 5 is the most reactive site for Suzuki or Ullmann couplings due to its lower bond dissociation energy compared to chlorine and fluorine. Fluorine at position 2 acts as an electron-withdrawing group, activating the benzene ring toward electrophilic substitution but deactivating it toward nucleophilic attack. Computational DFT studies can predict regioselectivity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at C2 ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₅BrClFO₂, MW: 258.48) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodology :

- Use protective groups (e.g., silyl ethers) to block reactive sites during multi-step syntheses.

- Employ transition-metal catalysts (e.g., Pd-XPhos) to enhance selectivity for bromine at C5 .

- Monitor reaction kinetics via in-situ FTIR or GC-MS to identify intermediate species .

Q. What strategies resolve contradictory data in reported reaction yields for halogen-exchange reactions?

- Methodology :

- Parameter Screening : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.

- Contamination Check : Trace moisture or oxygen can deactivate catalysts; use Schlenk-line techniques for air-sensitive reactions .

- Reference Standards : Compare results with structurally similar compounds (e.g., 4-bromo-2-chloro-6-fluorobenzoic acid derivatives ).

Q. How do steric and electronic factors impact the stability of this compound under acidic/basic conditions?

- Methodology :

- Hydrolysis Studies : Monitor ester cleavage under pH 2–12 using HPLC. The electron-withdrawing fluorine at C2 slows hydrolysis compared to non-fluorinated analogs .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C inferred from analogous benzoates ).

Q. What computational tools predict the ecological impact of this compound?

- Methodology :

- QSAR Models : Estimate biodegradability and toxicity using software like EPI Suite.

- Molecular Dynamics (MD) : Simulate interactions with soil/enzymes; note that limited experimental ecotoxicology data exists .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight containers at 2–8°C to prevent hydrolysis .

- Dispose of waste via licensed facilities (incineration recommended) .

Data Gaps and Future Research

Q. Why are there discrepancies in reported physical properties (e.g., melting point) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.